molecular formula C10H14N2OS B2458286 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one CAS No. 736889-93-3

1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one

Cat. No. B2458286
M. Wt: 210.3
InChI Key: AUXTYMAGGGUJIT-UHFFFAOYSA-N
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Description

1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one, also known as PT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PT belongs to the class of compounds known as phenylpiperazine derivatives, which have been extensively studied for their pharmacological properties.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one involves the reaction of piperazine with thiophene-2-carboxylic acid followed by reduction and acylation.

Starting Materials
Piperazine, Thiophene-2-carboxylic acid, Sodium borohydride, Acetic anhydride, Sodium acetate, Methanol, Chloroform

Reaction
1. Piperazine is reacted with thiophene-2-carboxylic acid in the presence of sodium borohydride and methanol to form 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-ol., 2. The resulting alcohol is then acylated with acetic anhydride and sodium acetate in chloroform to form 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one.

Mechanism Of Action

The exact mechanism of action of 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one is not fully understood, but it is believed to act on multiple targets in the brain and body. 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one has been reported to modulate the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior. 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one has also been shown to interact with various receptors in the brain, including the serotonin 5-HT1A receptor and the dopamine D2 receptor.

Biochemical And Physiological Effects

1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one has been reported to have several biochemical and physiological effects. In cancer research, 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. In depression and anxiety research, 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one has been reported to increase the levels of serotonin and dopamine in the brain, which are associated with anxiolytic and antidepressant effects. In schizophrenia research, 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one has been shown to improve cognitive function by modulating the levels of glutamate and GABA in the brain.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one in lab experiments include its high purity and yield, as well as its potential therapeutic applications in various diseases. However, the limitations of using 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one include its potential toxicity and side effects, as well as the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for the research on 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, depression, anxiety, and schizophrenia. Another direction is to explore its mechanism of action and identify its molecular targets in the brain and body. Additionally, the development of new derivatives of 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one with improved pharmacological properties and reduced toxicity could also be a future direction for research.

Scientific Research Applications

1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one has been studied extensively for its potential therapeutic applications in various diseases, including cancer, depression, anxiety, and schizophrenia. In cancer research, 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In depression and anxiety research, 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one has been reported to exhibit anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine. In schizophrenia research, 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one has been shown to improve cognitive function and reduce the negative symptoms of the disease.

properties

IUPAC Name

1-piperazin-1-yl-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c13-10(8-9-2-1-7-14-9)12-5-3-11-4-6-12/h1-2,7,11H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXTYMAGGGUJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thien-2-ylacetyl)piperazine

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